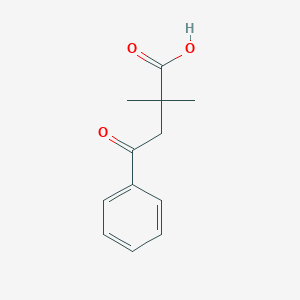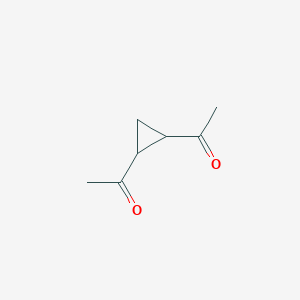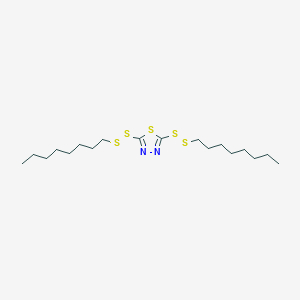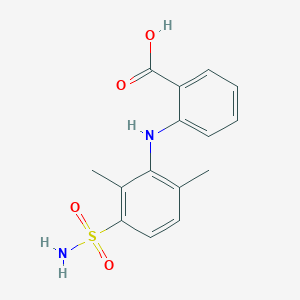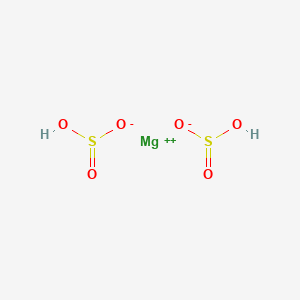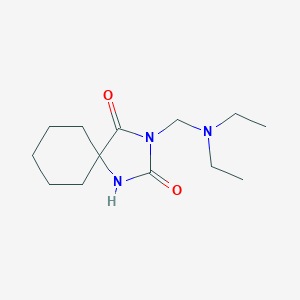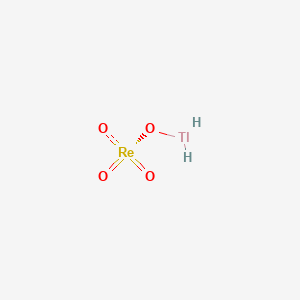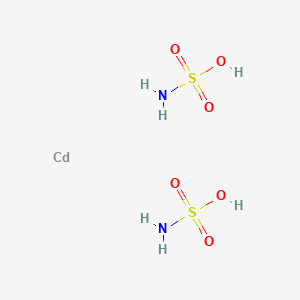
Cadmium disulphamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cadmium disulphamate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a white crystalline powder that is soluble in water and has a molecular weight of 303.52 g/mol. Cadmium disulphamate is synthesized using a simple and cost-effective method, making it a popular choice for research purposes.
Mechanism Of Action
The mechanism of action of cadmium disulphamate is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, leading to cellular damage and death.
Biochemical and Physiological Effects:
Cadmium disulphamate has been shown to have both biochemical and physiological effects. Biochemically, it has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and alkaline phosphatase. Physiologically, it has been shown to cause cellular damage and death in various cell lines.
Advantages And Limitations For Lab Experiments
The advantages of using cadmium disulphamate in lab experiments include its simple and cost-effective synthesis method, its potential applications in various fields, and its ability to inhibit the activity of certain enzymes. However, its limitations include its toxicity and potential harm to the environment.
Future Directions
There are several future directions for research on cadmium disulphamate. One potential area of research is its application as an anticancer agent. Another potential area of research is its use as a probe for imaging techniques. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Synthesis Methods
The synthesis of cadmium disulphamate involves the reaction of cadmium chloride and ammonium disulphamate in water. The resulting product is a white crystalline powder that can be purified using recrystallization. This method is simple and cost-effective, making it a popular choice for researchers.
Scientific Research Applications
Cadmium disulphamate has been extensively studied for its potential applications in various fields, including catalysis, material science, and biomedical research. In catalysis, it has shown promising results as a catalyst for the reduction of nitro compounds. In material science, it has been used in the synthesis of cadmium sulfide nanoparticles. In biomedical research, it has been studied for its potential as an anticancer agent and as a probe for imaging techniques.
properties
CAS RN |
14017-36-8 |
|---|---|
Product Name |
Cadmium disulphamate |
Molecular Formula |
CdH4N2O6S2 |
Molecular Weight |
306.6 g/mol |
IUPAC Name |
cadmium;sulfamic acid |
InChI |
InChI=1S/Cd.2H3NO3S/c;2*1-5(2,3)4/h;2*(H3,1,2,3,4) |
InChI Key |
BSMFZSLFNSAOPE-UHFFFAOYSA-N |
SMILES |
NS(=O)(=O)O.NS(=O)(=O)O.[Cd] |
Canonical SMILES |
NS(=O)(=O)O.NS(=O)(=O)O.[Cd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





